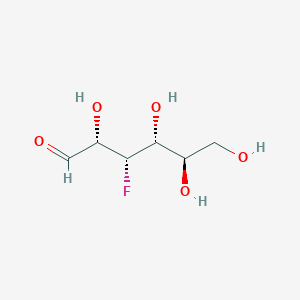

3-deoxy-3-fluoro-D-glucose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCJIQOFXULDL-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930858 | |

| Record name | 3-Deoxy-3-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-03-7 | |

| Record name | 3-Deoxy-3-fluoro-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxy-3-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEOXY-3-FLUORODEXTROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8316U79EZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Deoxy 3 Fluoro D Glucose

Radiosynthesis of Fluorine-18 (B77423) Labeled 3-Deoxy-3-fluoro-D-glucose

The radiosynthesis of [¹⁸F]-3-deoxy-3-fluoro-D-glucose ([¹⁸F]3-FDG) is a cornerstone of positron emission tomography (PET) imaging. The short half-life of fluorine-18 (approximately 109.7 minutes) necessitates rapid and efficient synthesis methods. nipne.ronuclearmedicineeurope.eu

Cyclotron-Based Production Systems

The primary method for producing the fluorine-18 radionuclide is through the use of a medical cyclotron. nuclearmedicineeurope.eu This process typically involves the proton bombardment of ¹⁸O-enriched water. iaea.orgbrieflands.com The nuclear reaction, ¹⁸O(p,n)¹⁸F, generates [¹⁸F]fluoride ions in an aqueous solution. nih.govd-nb.info

Target Systems: The design of the target, the chamber holding the ¹⁸O-water, is crucial for maximizing the yield of ¹⁸F. osti.gov Materials for target bodies are carefully selected for their chemical inertness, mechanical strength, and low activation potential. lu.se Metals like niobium, silver, and aluminum have been evaluated, with some studies highlighting aluminum as a cost-effective and efficient option. lu.senih.gov Advanced target designs, such as thermosyphon and recirculating targets, have been developed to handle higher beam currents and increase production capacity. osti.govncsu.edu

Automated Synthesis Modules: Following production, the [¹⁸F]fluoride is transferred to an automated synthesis module. nipne.rorsc.org These commercially available, cassette-based platforms are essential for ensuring reproducibility and radiation safety, especially when handling large amounts of radioactivity. rsc.org The synthesis process within these modules involves several key steps:

Trapping and Elution: The aqueous [¹⁸F]fluoride is first trapped on an anion exchange column. researchgate.net It is then eluted into the reaction vessel using a solution containing a phase-transfer catalyst, such as a Kryptofix-222®/potassium carbonate mixture, in a solvent like acetonitrile. rsc.org

Nucleophilic Substitution: The synthesis of [¹⁸F]3-FDG typically proceeds via a nucleophilic substitution reaction. While the synthesis of the more common PET tracer, [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose), involves the displacement of a leaving group (like a triflate) from a mannose precursor, the synthesis of [¹⁸F]3-FDG utilizes a similar principle on a glucose precursor with a leaving group at the C-3 position. nih.goviaea.orgsnmjournals.org

Purification: The final product is purified to remove any unreacted [¹⁸F]fluoride, the precursor, and other byproducts. cern.ch

The entire automated process, from fluoride (B91410) trapping to final purification, is typically completed within 25 to 50 minutes, with radiochemical yields varying between different systems and protocols. researchgate.netsnmjournals.orgnih.gov

Table 1: Comparison of Automated [¹⁸F]FDG Synthesizer Performance

| Synthesizer Model | Synthesis Time (min) | Radiochemical Yield (EOB) | Reference |

| MPS-100 | ~35 | ~45% | nih.gov |

| F300E | ~25 | ~60% | nih.gov |

| Modified GE TracerLab | 30 ± 3 | 34.6 ± 6% (decay uncorrected) | researchgate.net |

Reactor-Produced Fluorine-18 Labeling Techniques

While less common than cyclotron production, fluorine-18 can also be produced in a nuclear reactor. lu.se This method typically involves a two-step process: the irradiation of lithium to produce tritons (³H), followed by the reaction of these tritons with ¹⁶O to yield ¹⁸F via the ¹⁶O(t,n)¹⁸F reaction. lu.se

A synthesis of high specific-activity [¹⁸F]3-FDG using reactor-produced [¹⁸F]tetraethylammonium fluoride has been reported. osti.gov This rapid synthesis method yielded the desired product with a radiochemical purity greater than 99% within approximately two hours. The uncorrected radiochemical yield was reported to be in the range of 5 to 10%. osti.gov

Another historical method for producing ¹⁸F involved the deuteron (B1233211) bombardment of neon gas (²⁰Ne(d,α)¹⁸F) to produce [¹⁸F]F₂. snmjournals.orgsnmmi.org However, this electrophilic fluorination method was often complex and resulted in low specific activity. snmmi.orgnih.gov The purity of the target gas was found to be critical, as contaminants like nitrogen, carbon dioxide, and carbon tetrafluoride could lead to the formation of undesirable labeled byproducts. nih.gov

Chemoenzymatic Synthesis Approaches for this compound and Related Fluorinated Carbohydrates

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like fluorinated carbohydrates. reading.ac.ukrsc.org This approach is particularly valuable for achieving high regio- and stereoselectivity, which can be challenging with purely chemical methods. reading.ac.uk

The strategy often involves the chemical synthesis of a fluorinated monosaccharide, which then serves as a substrate for one or more enzymatic transformations. reading.ac.ukrsc.org Enzymes such as kinases, phosphorylases, and glycosyltransferases can be employed to build more complex fluorinated oligosaccharides or glycoconjugates. reading.ac.uk

A key challenge is that the introduction of a fluorine atom, which acts as a weak hydrogen bond acceptor but not a donor, can affect the substrate's binding to the enzyme. reading.ac.uk Despite this, many enzymes retain significant activity towards fluorinated substrates, allowing for the successful production of various fluorinated carbohydrates. rsc.org

For instance, the synthesis of 3-deoxy-3-fluoro-L-fucose has been achieved through a chemoenzymatic route that included an enzymatic oxidation step. rsc.orgwhiterose.ac.uk This fluorinated fucose derivative was then successfully used as a substrate by fucosyltransferases to create fluorinated trisaccharides. rsc.orgwhiterose.ac.uk Similarly, this compound has been used as a starting material in a chemoenzymatic synthesis to produce 3-deoxy-3-fluoro-α,α-D-trehalose using a trehalose-6-phosphate (B3052756) synthase/phosphatase (TreT) enzyme. google.com

Stereoselective Fluorination Strategies in Carbohydrate Chemistry

The introduction of a fluorine atom into a specific position on a carbohydrate ring with a defined stereochemistry is a significant challenge in synthetic chemistry. nih.gov The properties of the resulting fluorinated carbohydrate, including its biological activity, are highly dependent on the position and orientation of the fluorine atom. researchgate.net Various strategies have been developed to achieve regio- and stereoselective fluorination. nih.govrsc.org

Nucleophilic Fluorination: This is one of the most common methods for preparing fluorinated carbohydrates. nih.govencyclopedia.pub It typically involves the displacement of a good leaving group, such as a triflate or tosylate, with a nucleophilic fluoride source in an Sₙ2 reaction, which results in an inversion of configuration at the reaction center. nih.govencyclopedia.pub

Common nucleophilic fluorinating reagents include:

Diethylaminosulfur trifluoride (DAST) nih.govencyclopedia.pub

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) nih.govencyclopedia.pub

Potassium hydrogen difluoride (KHF₂) nih.govencyclopedia.pub

Cesium fluoride (CsF) acs.org

Tetrabutylammonium fluoride (TBAF) beilstein-journals.org

Triethylamine trihydrofluoride (Et₃N·3HF) beilstein-journals.orgnih.gov

The choice of reagent and reaction conditions can significantly influence the outcome, including the potential for side reactions like elimination or rearrangement. nih.govbeilstein-journals.org The inherent stereoelectronics of the carbohydrate ring can also affect the reactivity and selectivity of the fluorination. For example, the dipole moment of existing C-F bonds on the sugar ring can influence the outcome of subsequent fluorination reactions at other positions. beilstein-journals.orgnih.gov

Electrophilic Fluorination: This strategy often involves the reaction of glycals (unsaturated carbohydrates) with an electrophilic fluorine source. nih.govencyclopedia.pub N-F based reagents are widely used and are generally milder and more convenient than highly reactive sources like fluorine gas (F₂). nih.govacs.orgnih.gov

Table 2: Common Electrophilic and Nucleophilic Fluorinating Agents in Carbohydrate Chemistry

| Reagent Type | Agent Name | Abbreviation/Formula | Common Precursor(s) |

| Electrophilic | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor / F-TEDA-BF₄ | Glycals |

| N-Fluorobenzenesulfonimide | NFSI | Glycals | |

| Xenon difluoride | XeF₂ | Glycals | |

| Fluorine gas | F₂ | Glycals | |

| Nucleophilic | Diethylaminosulfur trifluoride | DAST | Alcohols |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate | TASF | Alcohols, Sulfonates | |

| Potassium fluoride / Cesium fluoride | KF / CsF | Sulfonates | |

| Triethylamine trihydrofluoride | Et₃N·3HF | Sulfonates |

The development of these stereoselective methods has been crucial for synthesizing a wide array of fluorinated carbohydrates, enabling detailed studies of their structure-activity relationships and their potential as biological probes or therapeutic agents. researchgate.netresearchgate.net

Molecular Mechanisms of 3 Deoxy 3 Fluoro D Glucose Interaction with Biological Systems

Glucose Transport System Interactions

The entry of 3-FDG into cells is the initial step governing its biological activity and is mediated by the same protein families responsible for glucose uptake.

3-Deoxy-3-fluoro-D-glucose is recognized and transported by the facilitative glucose transporter (GLUT) family, a key system for glucose uptake in most mammalian cells. snmjournals.orgsnmjournals.org Studies have demonstrated that 3-FDG is well-transported into tissues such as the heart and brain. snmjournals.orgnih.govosti.gov Its interaction with the hexose (B10828440) transport system of human erythrocytes has been characterized, showing transport kinetics comparable to other glucose analogs. nih.gov

In isolated perfused rat hearts, 3-FDG acts as a competitive inhibitor of glucose uptake. nih.gov This indicates that it competes with glucose for binding to the GLUT transporters. The inhibition constant (K_i) for this process was determined to be 12.8 ± 1.6 mM. nih.gov For comparison, 3-O-methyl-D-glucose, another commonly used glucose transport analog, exhibited a K_i of 6.1 ± 1.1 mM in the same system, suggesting it is a more potent inhibitor of glucose transport than 3-FDG. nih.gov The transport of 3-FDG is a critical feature, as its subsequent intracellular accumulation and metabolism provide insights into specific enzymatic activities. snmjournals.org The GLUT1 isoform, which is widely expressed, is capable of transporting various glucose analogs, and the structural requirements at the C-3 position are tolerant enough to allow for the transport of 3-FDG. snmjournals.orgsnmjournals.org

| Compound | Inhibition Constant (K_i) | Reference |

|---|---|---|

| This compound | 12.8 ± 1.6 mM | nih.gov |

| 3-O-methyl-D-glucose | 6.1 ± 1.1 mM | nih.gov |

The sodium-glucose co-transporter (SGLT) family represents another major class of glucose transporters, primarily found in the small intestine and kidneys, which couple glucose transport to a sodium gradient. The structural requirements for substrate binding to SGLT proteins are stringent, particularly concerning the hydroxyl group at the C-2 position of the pyranose ring. google.com Analogs like 2-deoxy-D-glucose are known to be poor substrates for SGLT1 and SGLT2. google.com While direct kinetic studies on 3-FDG and SGLT are limited in the provided literature, the known substrate specificities of SGLTs suggest that modifications at other positions can also affect transport. For instance, 3-O-methylglucose is a substrate for SGLTs, but not for GLUTs. turkupetcentre.net Given that 2-deoxy-D-glucose is not transported via SGLTs, its analog [¹⁸F]FDG shows low reabsorption in the kidney tubules. turkupetcentre.net This implies that deoxy-glucose analogs are generally not well-recognized by SGLT transporters.

Facilitative Glucose Transporter (GLUT) Substrate Activity and Inhibition Kinetics

Enzymatic Interactions and Specificity

Once inside the cell, 3-FDG interacts with several enzymes involved in glucose metabolism. However, the fluorine atom at C-3 significantly modifies these interactions, often leading to pathway inhibition or diversion into alternative metabolic routes.

Hexokinase is the first enzyme in the glycolytic pathway, responsible for phosphorylating glucose to glucose-6-phosphate. Unlike 2-deoxy-D-glucose (2-DG), which is a good substrate for hexokinase, 3-FDG is poorly phosphorylated. snmjournals.orgsnmjournals.org Early studies indicated that while 3-FDG is well-transported, its subsequent phosphorylation is inefficient. snmjournals.org

Despite its low phosphorylation rate, some formation of this compound-6-phosphate does occur. nih.govasm.org Chromatographic analysis of tissues exposed to [¹⁸F]D-3FDG revealed the presence of phosphorylated metabolites, with the primary one identified as D-3FDG-6-phosphate. nih.gov However, this phosphorylation occurs at a lower rate than that of 2-deoxy-2-fluoro-D-glucose. nih.gov Studies using yeast hexokinase showed very low conversion of 3-FDG to its 6-phosphate form. researchgate.net This poor substrate activity for hexokinase means that 3-FDG does not significantly enter the glycolytic pathway, a key distinction from other glucose analogs like 2-DG. nih.govresearchgate.net

A major metabolic route for 3-FDG involves the polyol pathway, initiated by the enzyme aldose reductase. nih.govresearchgate.net This enzyme, which is implicated in diabetic complications, reduces glucose to sorbitol. 3-FDG has been shown to be an excellent substrate for aldose reductase. capes.gov.brnih.gov The enzyme catalyzes the reduction of 3-FDG to its corresponding sugar alcohol, 3-deoxy-3-fluoro-D-sorbitol (3-FS). nih.govresearchgate.netcdnsciencepub.comrsna.org

The affinity of aldose reductase for 3-FDG is significantly higher than for glucose. In one study, the Michaelis-Menten constant (K_m) of canine lens aldose reductase for 3-FDG was 9.3 mM, which is approximately 20 times lower (indicating higher affinity) than its K_m for glucose (188 mM). capes.gov.brnih.gov This high affinity makes 3-FDG a sensitive probe for monitoring aldose reductase activity in vivo using techniques like ¹⁹F NMR spectroscopy. nih.govresearchgate.netnih.gov The production of 3-FS is well-correlated with the known tissue distribution of aldose reductase. nih.gov

| Substrate | Affinity (K_m) | Reference |

|---|---|---|

| This compound | 9.3 mM | nih.gov |

| D-Glucose | 188 mM | nih.gov |

Following its formation by aldose reductase, 3-deoxy-3-fluoro-D-sorbitol (3-FS) can be further metabolized by the second enzyme of the polyol pathway, sorbitol dehydrogenase. nih.govresearchgate.net This enzyme oxidizes 3-FS to produce 3-deoxy-3-fluoro-D-fructose (3-FF). nih.govresearchgate.netrsna.org The conversion of 3-FS to 3-FF has been verified in tissues such as the brain. nih.gov

However, the efficiency of this second step is lower compared to the natural substrate. The affinity (K_m) of sorbitol dehydrogenase for 3-FS was found to be fourfold lower than for D-sorbitol. capes.gov.br In locusts, 3-deoxy-3-fluoro-D-glucitol (an alternative name for 3-FS) was found to be both a substrate (K_m 0.5 M) and a competitive inhibitor (K_i 8.2 x 10⁻² M) of NAD-linked sorbitol dehydrogenase. cdnsciencepub.com In some cell types, such as dog retinal capillary pericytes, the accumulation of 3-FS is marked, while the formation of 3-FF is not detected, suggesting that sorbitol dehydrogenase activity is the rate-limiting step or absent in those specific cells. arvojournals.org

| Substrate/Inhibitor | Kinetic Parameter | Value | Organism/Tissue | Reference |

|---|---|---|---|---|

| 3-Deoxy-3-fluoro-D-sorbitol (as substrate) | K_m | 0.5 M | Locust | cdnsciencepub.com |

| 3-Deoxy-3-fluoro-D-sorbitol (as inhibitor) | K_i | 8.2 x 10⁻² M | Locust | cdnsciencepub.com |

| 3-Deoxy-3-fluoro-D-sorbitol vs. D-Sorbitol | Relative Affinity (K_m) | 4-fold lower for 3-FS | Dog Liver | capes.gov.br |

Glucose Dehydrogenase Activity and Products

In certain mammalian tissues, this compound (3-FDG) undergoes oxidation catalyzed by glucose dehydrogenase. nih.gov This metabolic pathway is a significant route for 3-FDG transformation, particularly in the liver and kidney cortex. nih.gov The primary product of this enzymatic reaction is 3-deoxy-3-fluoro-D-gluconic acid. nih.gov

Further metabolic processing of this initial product has been observed, leading to the formation of 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov Enzyme studies suggest that this phosphorylated compound is derived directly from 3-deoxy-3-fluoro-D-gluconic acid. nih.gov The metabolism of 3-FDG through glucose dehydrogenase provides a method for monitoring the in vivo activity of this enzyme using techniques such as 19F NMR. nih.gov The direct oxidation of 3-FDG represents a major metabolic fate, distinguishing it from pathways like glycolysis or the pentose (B10789219) phosphate (B84403) shunt. nih.gov

In addition to oxidation, 3-FDG can also be reduced by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS). nih.gov This reduction product can then be further metabolized by sorbitol dehydrogenase to yield 3-deoxy-3-fluoro-D-fructose (3-FF). nih.gov The production of 3-FS is well-correlated with the known distribution of aldose reductase in various systems. nih.gov

| Metabolite of this compound | Precursor | Key Enzyme |

| 3-deoxy-3-fluoro-D-gluconic acid | This compound | Glucose Dehydrogenase |

| 3-deoxy-3-fluoro-D-gluconate-6-phosphate | 3-deoxy-3-fluoro-D-gluconic acid | Not specified |

| 3-deoxy-3-fluoro-D-sorbitol | This compound | Aldose Reductase |

| 3-deoxy-3-fluoro-D-fructose | 3-deoxy-3-fluoro-D-sorbitol | Sorbitol Dehydrogenase |

Modulation of Other Glycolytic Enzymes

Fluorinated glucose analogs, including this compound, are known to interact with and modulate the activity of various glycolytic enzymes. mdpi.com These analogs act as mimics of natural glucose, which allows for the study of enzyme interactions and the significance of specific hydroxyl groups in binding and metabolic processes. mdpi.com The substitution of a hydroxyl group with fluorine can lead to varying effects on glycolytic enzymes, presenting opportunities for selective enzyme inhibition. mdpi.com

For instance, this compound 1-phosphate and this compound 6-phosphate have been shown to be competitive inhibitors of phosphoglucomutase. researchgate.net The latter, this compound 6-phosphate, also acts as a competitive inhibitor of UDPG-pyrophosphorylase. researchgate.net

While the primary metabolic routes for 3-FDG are direct oxidation and reduction, its structural similarity to glucose allows it to interact with enzymes of the glycolytic pathway. nih.gov However, it is generally not metabolized through glycolysis. nih.gov The inhibitory potential of fluorinated hexoses like 3-FDG highlights their utility in studying and potentially targeting glycolytic pathways in various contexts. mdpi.com

Interaction with the Phosphoenolpyruvate-Dependent Phosphotransferase System

In bacterial systems, this compound (3-FDG) interacts with the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), a major glucose transport mechanism. researchgate.netasm.org The PTS catalyzes the conversion of 3-FDG to this compound-6-phosphate. asm.org This interaction has been utilized to isolate bacterial mutants, such as in Salmonella typhimurium and Xanthomonas oryzae pv. oryzae, that are resistant to 3-FDG and deficient in components of the PTS. researchgate.netasm.orgnih.gov

The uptake of 3-FDG via the PTS can lead to the inhibition of the utilization of other sugars like lactose (B1674315), fructose, and glycerol. researchgate.netasm.org For example, in Escherichia coli, 3-FDG was found to inhibit the synthesis and activity of both β-galactosidase and galactoside permease, thereby preventing lactose utilization. researchgate.net Mutants resistant to 3-FDG have been characterized as being deficient in Enzyme II of the PTS, which is specific for glucose and 3-FDG. researchgate.net

Studies on the glucose (EIIGlc) and mannose (EIIMan) permeases of the E. coli PTS have shown that the hydroxyl group at the C-3 position of glucose is important for interaction. acs.org Only substitution with fluorine at this position was well-tolerated, suggesting that the OH-3 group interacts with hydrogen bond donors on both permeases. acs.org This highlights the specific nature of the interaction between 3-FDG and the PTS.

| Organism | System/Enzyme | Effect of 3-FDG |

| Escherichia coli | Phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) | Converted to 3-FDG-6-phosphate; inhibits utilization of other sugars. researchgate.netasm.org |

| Salmonella typhimurium | Phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) | Used to select for mutants deficient in PTS components. asm.orgnih.gov |

| Xanthomonas oryzae pv. oryzae | Phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) | Used to isolate mutants with decreased glucose uptake. researchgate.net |

Substrate Activity with UDP-Galactopyranose Mutase

While this compound itself is not a direct substrate for UDP-galactopyranose mutase (UGM), its galactose analog, uridine (B1682114) 5'-(3-deoxy-3-fluoro-D-galactopyranosyl diphosphate) (UDP-3-F-Galp), has been studied as a substrate for this enzyme. researchgate.netnih.gov UGM catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). researchgate.net

Enzymatic studies have shown that UDP-3-F-Galp is a substrate for UGM, and its turnover to the corresponding furanose form has been observed using HPLC and 19F NMR. researchgate.netnih.gov The kinetic parameters for the interaction of UDP-3-F-Galp with UGM have been determined and compared to the natural substrate, UDP-Galp.

| Substrate | Km (mM) | kcat (min-1) |

| UDP-3-F-Galp | 0.26 | 1.6 |

| UDP-Galp (natural substrate) | 0.6 | 1364 |

| UDP-2-F-Galp | 0.2 | 0.02 |

The Michaelis-Menten constant (Km) for UDP-3-F-Galp is comparable to that of the natural substrate, indicating similar binding affinity. researchgate.netnih.gov However, the catalytic rate (kcat) is significantly lower, demonstrating that the fluorine substitution at the 3-position has a substantial impact on the enzyme's catalytic efficiency. researchgate.netnih.gov The activity of UGM with UDP-3-F-Galp provides evidence against a mechanism involving oxidation at the 3-OH moiety of the galactose residue. researchgate.net

Stereospecificity in Biological Activity and Recognition

The biological activity of this compound and its derivatives is influenced by stereochemistry. The specific arrangement of functional groups, including the fluorine atom, determines how these molecules interact with enzymes and transporters.

In the context of the phosphoenolpyruvate:sugar phosphotransferase system (PTS) in E. coli, the hydroxyl group at the C-3 position of D-glucose is crucial for recognition by the glucose and mannose permeases. acs.org The fact that only substitution by fluorine at this position is tolerated suggests a strict stereospecific requirement for a hydrogen bond acceptor at this position. acs.org

Furthermore, the synthesis of nucleoside analogs derived from 3-deoxy-3-fluoro-D-glucopyranose has been explored. researchgate.net The condensation of peracetylated 3-deoxy-3-fluoro-D-glucopyranose with various silylated bases resulted in the formation of β-protected nucleosides, highlighting the stereospecificity of the glycosylation reaction. researchgate.net The subsequent chemical modifications of these nucleosides to produce dideoxy analogs also rely on stereocontrolled reactions. researchgate.net These examples underscore the importance of stereochemistry in the biological recognition and activity of this compound and its derivatives.

Metabolic Fate and in Vivo Biodistribution of 3 Deoxy 3 Fluoro D Glucose

Tissue-Specific Uptake and Distribution Studies

The biodistribution of 3-FDG is characterized by its differential uptake and retention in various tissues, governed by local transport mechanisms and enzymatic activities.

Brain Metabolism and Clearance Kinetics

Studies in canines have shown that after entering the brain, 3-FDG is cleared with a half-time of 26.88 minutes. nih.govosti.gov The arterial blood curve of the compound in dogs is best described by three exponential components with half-lives of 0.52 minutes, 2.75 minutes, and 142.8 minutes. nih.govosti.gov In rat brain synaptosomes, the transport of 3-FDG is a saturable process. nih.gov

Once in the brain, 3-FDG undergoes metabolic conversion. In rat cerebral tissue, it is metabolized into 3-deoxy-3-fluoro-D-sorbitol (3-FS) through the action of aldose reductase. nih.gov Subsequently, 3-FS can be further metabolized to 3-deoxy-3-fluoro-D-fructose (3-FF) via the sorbitol dehydrogenase reaction. nih.gov Unlike its isomer, 2-deoxy-2-fluoro-D-glucose (2-FDG), 3-FDG is poorly phosphorylated in the brain. snmjournals.orgsnmjournals.org While the L-isomer of 3-FDG is excluded from the brain, the D-isomer can cross the blood-brain barrier. nih.gov

Table 1: Clearance Kinetics of [¹⁸F]3-FDG in Canine Models

| Parameter | Value |

|---|---|

| Brain Clearance Half-Time | 26.88 minutes |

| Arterial Blood Curve Component 1 (T₁/₂) | 0.52 minutes |

| Arterial Blood Curve Component 2 (T₁/₂) | 2.75 minutes |

| Arterial Blood Curve Component 3 (T₁/₂) | 142.8 minutes |

Myocardial Uptake and Retention Dynamics

The myocardium demonstrates a significant and rapid uptake of 3-FDG. In mouse models, the heart rapidly accumulates 10-12% of the injected dose per gram, and this level remains constant for up to 120 minutes. nih.govosti.gov This sustained retention suggests a different metabolic handling compared to other tissues like the liver and lungs, where initial uptake is followed by a period of elimination. nih.govosti.gov

In isolated perfused rat hearts, studies show that 3-FDG is phosphorylated, although at a slower rate than 2-FDG. nih.gov However, the subsequent dephosphorylation of the 3-FDG-phosphate metabolite occurs more rapidly. nih.gov The formation of several metabolic products from 3-FDG in the heart has been noted, making it a complex tracer for cardiac metabolism studies. snmjournals.orgsnmjournals.org

Table 2: Myocardial Uptake of [¹⁸F]3-FDG in Mice

| Time Point | Myocardial Uptake (% Injected Dose/g) |

|---|---|

| Early Phase (e.g., 1 min) | Rapid accumulation to 10-12% |

| Up to 120 min | Remains constant at 10-12% |

Data reflects findings from mouse biodistribution studies. nih.govosti.gov

Hepatic and Renal Metabolic Pathways and Metabolite Identification

In the liver and kidney cortex of rabbits, 3-FDG follows distinct metabolic pathways. nih.gov Two novel fluorinated metabolites have been identified in these organs: 3-deoxy-3-fluoro-D-gluconic acid and 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov The formation of 3-deoxy-3-fluoro-D-gluconic acid is attributed to the activity of glucose dehydrogenase on 3-FDG. nih.gov It is proposed that 3-deoxy-3-fluoro-D-gluconate-6-phosphate is derived directly from this gluconic acid derivative. nih.gov

Biodistribution studies in mice showed that the liver initially accumulates about 4% of the injected dose per gram, which then decreases to around 2% by 30 minutes and remains at that level. nih.govosti.gov The kidneys also play a role in the biodistribution, with evidence suggesting some reabsorption of the D-isomer of 3-FDG. nih.gov

Adipose Tissue Uptake Mechanisms

Research using fluorine-19 magnetic resonance (MR) imaging in rabbits has demonstrated significant uptake of 3-FDG by adipose tissue. nih.govrsna.org This uptake suggests that adipose tissue may play a buffering role in instances of excess glucose loads. nih.govrsna.org

Comparative Biodistribution of D- and L-Isomers

A comparative study of the D- and L-isomers of [¹⁸F]3-FDG in rats revealed significant differences in their biodistribution. The D-isomer, which is the physiologically relevant form, showed a larger volume of distribution. nih.gov This is consistent with its role as a glucose analog that can engage with transport systems. In contrast, the L-isomer was excluded from the brain, highlighting the stereospecificity of the glucose transport system in the blood-brain barrier. nih.gov Furthermore, the results indicated that the D-isomer undergoes a degree of reabsorption by the kidneys, a process not observed for the L-isomer. nih.gov

Characterization of Major Metabolic Routes

The primary metabolic pathways for 3-FDG are direct oxidation and reduction, rather than progression through glycolysis or the pentose (B10789219) phosphate (B84403) shunt. nih.gov Chromatographic analysis of tissues following [¹⁸F]D-3FDG administration has identified free 3-FDG and its phosphorylated metabolites. nih.gov The main phosphorylated product is 3-deoxy-3-fluoro-D-glucose-6-phosphate. nih.gov

In tissues with aldose reductase activity, such as the brain, 3-FDG is reduced to 3-deoxy-3-fluoro-D-sorbitol (3-FS). nih.gov In the liver and kidneys, an oxidative pathway predominates, leading to the formation of 3-deoxy-3-fluoro-D-gluconic acid and its subsequent phosphorylated derivative. nih.gov Although 3-FDG is transported effectively, it is generally considered a poor substrate for phosphorylation by hexokinase compared to glucose and 2-FDG. snmjournals.orgsnmjournals.org

Direct Oxidation and Reduction Pathways

Once introduced into a biological system, 3-FDG is subject to enzymatic reduction and oxidation. A major metabolic route is its conversion to 3-deoxy-3-fluoro-D-sorbitol (3-FS) through the action of aldose reductase. nih.govcdnsciencepub.com This reaction is a critical first step in the polyol pathway for this glucose analog. Subsequent oxidation of 3-FS by sorbitol dehydrogenase can then lead to the formation of 3-deoxy-3-fluoro-D-fructose (3-FF). nih.gov

In certain tissues, such as the liver and kidney cortex, direct oxidation of 3-FDG occurs. nih.gov Glucose dehydrogenase acts on 3-FDG to produce 3-deoxy-3-fluoro-D-gluconic acid. nih.gov These direct oxidation and reduction reactions represent the principal metabolic fates of 3-FDG in mammalian systems. nih.gov

Identification of Fluorinated Metabolites

Several distinct fluorinated metabolites of 3-FDG have been identified in vivo, confirming its active biotransformation. The production of these metabolites is closely linked to the tissue-specific distribution of key enzymes.

3-deoxy-3-fluoro-D-sorbitol (3-FS) : This metabolite is formed via the aldose reductase pathway and its presence is well-correlated with the known distribution of this enzyme in various tissues, including the brain and eye lens. nih.govrsna.org In locusts, 3-deoxy-3-fluoro-D-glucitol (an alternative name for 3-FS) was identified in the haemolymph after 3-FDG administration. cdnsciencepub.com

3-deoxy-3-fluoro-D-fructose (3-FF) : The formation of 3-FF occurs through the sorbitol dehydrogenase-mediated oxidation of 3-FS. nih.gov This has been verified in cerebral tissue. nih.gov

3-deoxy-3-fluoro-D-gluconic acid : This oxidized metabolite is produced from 3-FDG by the enzyme glucose dehydrogenase, with its presence detected notably in the liver and kidney cortex. nih.gov

3-deoxy-3-fluoro-D-gluconate-6-phosphate : Also found in the liver and kidney cortex, this metabolite is believed to be formed directly from 3-deoxy-3-fluoro-D-gluconic acid. nih.gov

The following table summarizes the key identified metabolites and the enzymes responsible for their formation.

| Metabolite | Precursor | Key Enzyme(s) | Primary Tissues Detected |

| 3-deoxy-3-fluoro-D-sorbitol (3-FS) | This compound | Aldose Reductase | Brain, Lens, Locust Fat Body |

| 3-deoxy-3-fluoro-D-fructose (3-FF) | 3-deoxy-3-fluoro-D-sorbitol | Sorbitol Dehydrogenase | Brain |

| 3-deoxy-3-fluoro-D-gluconic acid | This compound | Glucose Dehydrogenase | Liver, Kidney Cortex |

| 3-deoxy-3-fluoro-D-gluconate-6-phosphate | 3-deoxy-3-fluoro-D-gluconic acid | Not specified | Liver, Kidney Cortex |

Implications for Central Metabolic Pathways (Glycolysis, Pentose Phosphate Shunt)

Research indicates that 3-FDG is not a significant substrate for the primary energy-yielding pathways of glycolysis and the pentose phosphate shunt in mammalian tissues. nih.gov Studies have shown that 3-FDG is a poor substrate for hexokinase, the enzyme that initiates glycolysis, with phosphorylation rates estimated to be only 5-10% of those for glucose. snmjournals.orgsnmjournals.org This inefficient phosphorylation is a key reason why direct oxidation and reduction are the dominant metabolic routes. nih.gov

Enzyme studies suggest that the formation of 3-deoxy-3-fluoro-D-gluconate-6-phosphate does not originate from the pentose phosphate pathway but rather from its precursor, 3-deoxy-3-fluoro-D-gluconic acid. nih.gov However, in insects like Locusta migratoria, 3-FDG has been shown to be metabolized further down the glycolytic pathway, reaching the level of triose sugars.

Intracellular Trapping Mechanisms

The intracellular retention of glucose analogs is often dependent on their phosphorylation, a process that adds a charged phosphate group, thereby preventing the molecule from exiting the cell through glucose transporters. oncotarget.comaacrjournals.orgfrontiersin.org While 3-FDG is a substrate for hexokinase, its phosphorylation is significantly less efficient compared to glucose or 2-deoxy-D-glucose (2-FDG). snmjournals.orgsnmjournals.orgresearchgate.net

Despite being a poor substrate, phosphorylation does occur, leading to the formation of this compound-6-phosphate. nih.govresearchgate.net This phosphorylation, although slow, represents a mechanism for intracellular trapping. nih.govsnmjournals.org Chromatographic analysis of tissues after [¹⁸F]D-3FDG administration revealed the presence of phosphorylated metabolites. nih.gov However, the subsequent dephosphorylation of 3-FDG-6-phosphate appears to occur at a faster rate than that of 2-FDG-6-phosphate, which may limit its long-term accumulation in some tissues. nih.gov

Incorporation into Polymeric Carbohydrates: Glycogen (B147801) and Trehalose (B1683222) Synthesis

Studies in the insect Locusta migratoria have demonstrated that 3-FDG can be incorporated into complex carbohydrates. nih.govportlandpress.comportlandpress.com When flight muscle and fat body extracts were incubated with radiolabeled 3-FDG, the resulting glycogen and trehalose fractions were found to contain fluorine. nih.govportlandpress.com

Acid hydrolysis of these "fluoroglycogen" and "fluorotrehalose" molecules liberated the original this compound, confirming its incorporation. nih.govportlandpress.comportlandpress.com This suggests that the cellular machinery responsible for glycogen and trehalose synthesis can recognize and utilize 3-FDG-phosphate derivatives as building blocks, at least in this insect model. nih.gov

Detritiation and Defluorination Processes during Metabolism

The metabolic processing of 3-FDG can lead to the cleavage of the carbon-fluorine bond, a process known as defluorination. In studies with Locusta migratoria, the metabolism of 3-FDG through the glycolytic pathway to the level of triose sugars was associated with significant detritiation (when using tritiated 3-FDG) and defluorination.

Similarly, incubation of human erythrocytes with 3-FDG resulted in a small but significant release of fluoride (B91410) ions. nih.gov This release of fluoride is postulated to be a mechanism of toxicity, potentially through the alkylation of key enzymes like triosephosphate isomerase, leading to a disruption of glycolysis.

Applications of 3 Deoxy 3 Fluoro D Glucose in Advanced Research

Molecular Imaging Research Applications

The introduction of a fluorine atom into the D-glucose molecule at the C-3 position endows 3-FDG with properties that make it particularly suitable for molecular imaging research. Its applications span across positron emission tomography (PET) and fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy.

Positron Emission Tomography (PET) Tracer Development and Evaluation

When labeled with the positron-emitting isotope fluorine-18 (B77423) ([18F]), 3-deoxy-3-fluoro-D-glucose ([18F]3-FDG) serves as a radiotracer for PET imaging, enabling the in vivo study of regional metabolism in tissues like the brain and heart. nih.govsnmjournals.org

[18F]3-FDG has been investigated as a tracer to evaluate metabolic functions in various tissues. nih.gov Studies in mice have shown that [18F]3-FDG is rapidly taken up by the myocardium. nih.gov In canine models, imaging of the brain and heart has been performed using this tracer. nih.gov The clearance half-time of [18F]3-FDG from the canine brain has been determined from sequential two-dimensional images. nih.gov

While it is transported into cells, 3-FDG is a poor substrate for hexokinase and is therefore not significantly phosphorylated and trapped in the same manner as the widely used PET tracer, 2-deoxy-2-fluoro-D-glucose ([18F]FDG). snmjournals.org Instead, the metabolism of 3-FDG proceeds through alternative pathways, primarily direct oxidation and reduction. nih.gov This characteristic makes it a potential probe for different aspects of glucose metabolism compared to tracers that are trapped after phosphorylation.

Comparative studies have been conducted to understand the relative merits of [18F]3-FDG and the conventional PET tracer, [18F]FDG. Research has indicated that in the heart, brain, and kidneys of mice, rats, and dogs, [18F]FDG is generally superior to [18F]3-FDG for imaging purposes. rsc.org The tissue retention of [18F]FDG is higher, which is attributed to its phosphorylation and subsequent metabolic trapping, whereas [18F]3-FDG exhibits lower levels of phosphorylation and is cleared more rapidly from the blood and kidneys. rsc.org

This difference in metabolic fate is a key distinction. While [18F]FDG accumulation reflects glucose uptake and phosphorylation, the signal from [18F]3-FDG is influenced by other metabolic routes. nih.gov The formation of several metabolic products from this compound, at least in the heart, has suggested it may be less suitable for certain PET experiments compared to other tracers like 3-O-11C-methyl-D-glucose. snmjournals.org

The structural difference between the two tracers—the position of the fluorine atom—is crucial. For transport by glucose transporters (GLUTs), the hydroxyl groups at C1, C3, and C6 of D-glucose are important. rsc.org The substitution at the C-2 position in [18F]FDG allows for transport and phosphorylation, while the C-3 substitution in [18F]3-FDG leads to different enzymatic interactions and metabolic pathways. snmjournals.orgnih.gov

| Feature | This compound ([18F]3-FDG) | 2-Deoxy-2-fluoro-D-glucose ([18F]FDG) |

| Primary Metabolic Fate | Direct oxidation and reduction; poor substrate for hexokinase. snmjournals.orgnih.gov | Phosphorylation by hexokinase to [18F]FDG-6-phosphate, leading to metabolic trapping. wikipedia.org |

| Tissue Retention | Lower, with faster clearance from blood and kidneys. rsc.org | Higher, due to metabolic trapping. rsc.org |

| Primary Application as a Tracer | Studying alternative glucose metabolic pathways, such as the aldose reductase pathway. nih.gov | Assessing regional glucose uptake and glycolysis. wikipedia.orgahajournals.org |

| Comparative Imaging Performance | Generally considered less optimal than [18F]FDG for heart, brain, and kidney imaging due to lower retention. rsc.org | The "gold standard" for clinical PET imaging of glucose metabolism. rsc.org |

Assessment of Glucose Uptake and Metabolic Rates in Tissues

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy for In Vivo and In Vitro Metabolic Studies

The stable fluorine-19 isotope in 3-FDG allows for its detection and the tracking of its metabolic products using 19F NMR spectroscopy. This technique offers a non-invasive means to study metabolic pathways in both living organisms and isolated cell systems. nih.govrsna.org

A significant application of 3-FDG with 19F NMR is the monitoring of the aldose reductase pathway. nih.gov Aldose reductase metabolizes 3-FDG to 3-deoxy-3-fluoro-D-sorbitol (3-FS). nih.govnih.gov The production of 3-FS can be quantified by 19F NMR, providing a measure of aldose reductase activity in tissues such as the lens and brain. nih.govnih.gov Studies have shown a strong correlation between the rate of 3-FS production measured by 19F NMR in intact lenses and the aldose reductase activity determined in lens extracts. nih.gov Furthermore, the affinity of aldose reductase for 3-FDG is significantly higher than for glucose, making it an excellent substrate for these studies. nih.gov

In addition to aldose reductase, 19F NMR studies with 3-FDG can also monitor the activity of glucose dehydrogenase. nih.gov In the liver and kidney cortex, 3-FDG is metabolized to 3-deoxy-3-fluoro-D-gluconic acid by glucose dehydrogenase. nih.gov The detection of this metabolite provides a way to assess the in vivo activity of this enzyme. nih.gov

Metabolites of this compound Detected by 19F NMR and Associated Enzymes:

| Metabolite | Precursor | Enzyme | Tissue/System Studied |

|---|---|---|---|

| 3-deoxy-3-fluoro-D-sorbitol (3-FS) | This compound | Aldose Reductase | Rat cerebral tissue, canine lens, rabbit tissues. nih.govnih.gov |

| 3-deoxy-3-fluoro-D-fructose (3-FF) | 3-deoxy-3-fluoro-D-sorbitol | Sorbitol Dehydrogenase | Rat cerebral tissue. nih.gov |

The fluorine atom in 3-FDG serves as a sensitive probe for studying interactions between sugars and proteins. 19F NMR is an ideal technique for investigating the kinetics and mechanisms of sugar-protein binding in vitro due to the lack of background fluorine signals in biological systems. rsc.org

Studies using 19F NMR have examined the interaction of 3-FDG with the hexose (B10828440) transport system in human erythrocytes. rsc.orgnih.gov These investigations have provided insights into the kinetic parameters of glucose transport across the cell membrane. nih.gov The binding of 3-FDG to the glucose transporter has been found to be equivalent to that of D-glucose, suggesting it is a good analog for studying transport phenomena. nih.gov The exchange of a hydroxyl group for a fluorine atom allows for the evaluation of the role of specific hydrogen bonds in carbohydrate-protein interactions. rsc.org

Analysis of Intracellular and Extracellular Metabolite Distribution

This compound is instrumental in studying the distribution of metabolites both inside and outside of cells. Following administration, 3-FDG is metabolized in certain tissues, and its fluorinated metabolites can be detected and quantified using non-invasive techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

In vivo studies have shown that 3-FDG is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS) by aldose reductase and subsequently to 3-deoxy-3-fluoro-D-fructose (3-FF) in cerebral tissue. nih.gov The distribution of these metabolites provides insights into the activity of the polyol pathway in different organs. nih.gov For instance, the production of 3-FS is well-correlated with the known distribution of aldose reductase. nih.gov

Furthermore, research has identified additional metabolites in the liver and kidney cortex, namely 3-deoxy-3-fluoro-D-gluconic acid and 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov The presence and concentration of these compounds help to map the metabolic pathways active in these tissues, revealing that direct oxidation and reduction are major metabolic routes for 3-FDG, rather than glycolysis or the pentose (B10789219) phosphate (B84403) shunt. nih.gov This ability to trace metabolic fates makes 3-FDG a powerful probe for understanding tissue-specific metabolism.

The analysis of intracellular and extracellular lactate (B86563) levels in response to glucose analogs can also indicate the intensity of glucose utilization through glycolysis. mdpi.com While not a direct metabolite of 3-FDG, lactate levels can be measured to understand the broader metabolic impact of inhibiting glucose-dependent pathways. mdpi.com

Table 1: Key Metabolites of this compound and Their Research Significance

| Metabolite | Precursor | Key Enzyme | Tissue/System Studied | Research Application |

|---|---|---|---|---|

| 3-deoxy-3-fluoro-D-sorbitol (3-FS) | This compound (3-FDG) | Aldose Reductase | Cerebral tissue, various mammalian organs | Monitoring aldose reductase activity and polyol pathway. nih.gov |

| 3-deoxy-3-fluoro-D-fructose (3-FF) | 3-deoxy-3-fluoro-D-sorbitol (3-FS) | Sorbitol Dehydrogenase | Cerebral tissue | Investigating further steps in the polyol pathway. nih.gov |

| 3-deoxy-3-fluoro-D-gluconic acid | This compound (3-FDG) | Glucose Dehydrogenase | Liver, Kidney cortex | Monitoring glucose dehydrogenase activity. nih.gov |

Studies in Cellular and Molecular Biology

The specific chemical properties of 3-FDG make it a valuable tool for dissecting fundamental processes in cellular and molecular biology.

3-FDG is readily transported across cell membranes by glucose transporters (GLUTs). snmjournals.org Its interaction with these transporters has been studied to understand the structural requirements and kinetics of hexose transport. By using optical methods to determine the kinetic parameters of hexose transport across the human erythrocyte membrane, it was found that the half-saturation constant for 3-FDG is similar to that of 3-O-methyl-d-glucose and less than that of D-glucose, indicating a high affinity for the transporter. nih.gov

Estimations of the dissociation energy for the 3-FDG-carrier complex suggest that its binding to the transport system is equivalent to that of D-glucose. nih.gov The use of 19F-NMR allows for the real-time monitoring of 3-FDG transport across membranes, taking advantage of the chemical shift difference between the intracellular and extracellular environments. rsc.org Initial studies with 3-FDG showed uptake rates similar to glucose. rsc.org

While 3-FDG itself is poorly phosphorylated and does not significantly enter the glycolytic pathway, its phosphorylated derivatives can act as inhibitors of key glycolytic enzymes. snmjournals.orgresearchgate.net 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate and the corresponding 6-phosphate have been synthesized and shown to be competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase. researchgate.net

In Escherichia coli, 3-FDG is converted to 3-FG-6-phosphate by the phosphoenolpyruvate-dependent phosphotransferase system. microbiologyresearch.org This phosphorylated form inhibits the utilization of other carbon sources like lactose (B1674315), fructose, and glycerol, a phenomenon known as the 'glucose effect'. microbiologyresearch.org It achieves this by inhibiting both the synthesis and activity of enzymes such as β-galactosidase and galactoside permease. microbiologyresearch.org

In the field of glycobiology, which studies the roles of sugars in biology, fluorinated carbohydrates like 3-FDG serve as powerful probes. rsc.orgmedchemexpress.com The substitution of a hydroxyl group with fluorine, which is similar in size but lacks hydrogen-bonding donor capacity, allows researchers to evaluate the contribution of individual hydrogen bonds in carbohydrate-protein interactions. rsc.org

3-FDG can be used to study enzyme interactions and the importance of specific hydroxyl groups in binding and metabolic processes. mdpi.com For example, studies have shown that mutarotase, an enzyme that catalyzes the equilibrium between sugar anomers, does not catalyze the exchange for glucose analogues with fluorination at the 3-position. rsc.org This is attributed to the electron-withdrawing effect of fluorine destabilizing the required open-chain aldehyde form. rsc.org

The metabolism of 3-FDG to compounds like 3-FS and 3-FF allows for the in vivo monitoring of specific enzyme activities using 19F NMR, making it a valuable metabolic tracer. nih.gov

The introduction of glucose analogs like 3-FDG can trigger various cellular responses. In Escherichia coli, the presence of 3-FDG at concentrations between 0.1 to 10 mM severely inhibits the utilization of various carbon sources. microbiologyresearch.org This inhibition is not lethal, but it effectively shuts down the metabolic pathways for these alternative energy sources. microbiologyresearch.org

The study of resistance mechanisms to 3-FDG has also provided valuable insights. Mutants of E. coli and Salmonella typhimurium resistant to 3-FDG have been found to be deficient in components of the phosphoenolpyruvate:glycose phosphotransferase system (PTS), the system responsible for the uptake and phosphorylation of 3-FDG. microbiologyresearch.orgasm.org These findings support the idea that a glucose derivative, rather than its catabolic products, is responsible for the 'glucose effect'. microbiologyresearch.org

In human erythrocytes, incubation with 3-FDG can lead to a small but significant release of fluoride (B91410) ions, which results in the cells losing their ability to transport glucose. nih.gov

Utilization as Metabolic Probes in Glycobiology

Preclinical Research Models and Experimental Designs

3-FDG has been utilized in various preclinical research models to study metabolism and disease. In animal models, such as mice and dogs, radio-labeled 3-FDG (with F-18) has been used to evaluate the metabolic function of the brain and myocardium through positron emission tomography (PET). nih.gov

Studies in mice have shown rapid accumulation of [18F]3-FDG in the myocardium. nih.gov In dogs, the clearance half-time of the tracer from the brain has been determined using sequential imaging. nih.gov These preclinical studies are crucial for establishing the potential of 3-FDG as a diagnostic imaging agent.

Experimental designs often involve comparing the uptake and metabolism of 3-FDG with other glucose analogs, like 2-deoxy-D-glucose (2-DG) and its fluorinated version, [18F]FDG, which is widely used in clinical PET imaging. mdpi.com While [18F]FDG is trapped intracellularly after phosphorylation, making it a marker of glucose uptake, 3-FDG's different metabolic fate allows for the study of other pathways. mdpi.comsnmjournals.org

The design of preclinical studies using radiolabeled tracers like [18F]3-FDG requires careful consideration of the experimental timeline. For instance, PET images are often acquired at specific time points after tracer injection to capture the peak uptake and subsequent clearance. nih.gov The choice of the animal model is also critical, as baseline radiotracer uptake can vary significantly between different tumor xenograft models, for example. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-FDG |

| 2-Deoxy-D-glucose | 2-DG |

| 2-deoxy-2-fluoro-D-glucose | [18F]FDG |

| 3-deoxy-3-fluoro-D-sorbitol | 3-FS |

| 3-deoxy-3-fluoro-D-fructose | 3-FF |

| 3-deoxy-3-fluoro-D-gluconic acid | |

| 3-deoxy-3-fluoro-D-gluconate-6-phosphate | |

| 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | |

| This compound 6-phosphate | 3-FG-6-phosphate |

| 3-O-methyl-d-glucose | |

| D-glucose | |

| β-galactosidase | |

| galactoside permease | |

| phosphoglucomutase | |

| UDPG-pyrophosphorylase | |

| lactose | |

| fructose |

In Vivo Animal Model Investigations

This compound (3-FDG) has been a subject of numerous in vivo studies in animal models to investigate its metabolic fate, biodistribution, and potential as a tracer for various physiological and pathological processes. These studies have provided valuable insights into glucose transport and metabolism in different organs.

Early research in mice demonstrated that 18F-labeled 3-FDG is rapidly taken up by the myocardium, with levels remaining constant for up to two hours. osti.gov In contrast, tissues like the blood, liver, and lungs showed a quick initial uptake followed by a period of elimination. osti.gov In dogs, the clearance half-time of 18F-labeled 3-FDG from the brain was determined to be approximately 26.88 minutes. osti.gov

Studies in rats using [18F]D-3FDG have shown a larger volume of distribution for the D-isomer compared to the L-isomer, with some reabsorption by the kidneys. nih.gov Notably, the D-isomer, unlike the L-isomer, was not excluded from the brain. nih.gov In isolated perfused rat hearts, D-3FDG was found to competitively inhibit glucose uptake. nih.gov Chromatographic analysis of tissues after administration of [18F]D-3FDG revealed the presence of free D-3FDG and three phosphorylated metabolites, with the primary one being D-3FDG-6-phosphate. nih.gov

Further investigations into the metabolism of 3-FDG in rabbits revealed that it is metabolized into 3-deoxy-3-fluoro-D-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-fructose (3-FF) in cerebral tissue. nih.gov This metabolic pathway involves the enzymes aldose reductase and sorbitol dehydrogenase. nih.gov Interestingly, in the liver and kidney cortex of rabbits, two additional fluorinated metabolites were identified: 3-deoxy-3-fluoro-D-gluconic acid and 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov These findings suggest that the primary metabolic routes for 3-FDG are direct oxidation and reduction, rather than glycolysis or the pentose phosphate shunt. nih.gov This makes 3-FDG, in conjunction with 19F NMR, a valuable tool for monitoring aldose reductase and glucose dehydrogenase activity in vivo. nih.gov

The compound 3-O-methyl-D-glucose, another glucose analog, is often used in laboratory experiments for similar research purposes. snmjournals.org While 3-FDG is readily transported into cells, it is a poor substrate for phosphorylation. snmjournals.org This characteristic, however, can be advantageous in certain research contexts. For instance, while 3-deoxy-3-[18F]-fluoro-D-glucose appears less suitable for PET experiments in the heart due to the formation of several metabolites, it holds promise for other applications. snmjournals.org

Table 1: Summary of In Vivo Animal Model Investigations with this compound

| Animal Model | Key Findings | Reference |

| Mouse | Rapid and sustained uptake of 18F-labeled 3-FDG in the myocardium. Rapid initial uptake and subsequent elimination in blood, liver, and lungs. | osti.gov |

| Dog | Clearance half-time of 18F-labeled 3-FDG from the brain was 26.88 minutes. | osti.gov |

| Rat | D-3FDG has a larger volume of distribution than L-3FDG and is not excluded from the brain. It competitively inhibits glucose uptake in the heart and is metabolized to D-3FDG-6-phosphate. | nih.gov |

| Rabbit | 3-FDG is metabolized to 3-FS and 3-FF in the brain. In the liver and kidney, it is converted to 3-deoxy-3-fluoro-D-gluconic acid and its 6-phosphate derivative. | nih.gov |

In Vitro Cell Line Studies

In vitro studies utilizing various cell lines have been instrumental in elucidating the cellular mechanisms of action of this compound (3-FDG) and its effects on cellular metabolism and function. These investigations have spanned different cell types, including bacterial, cancer, and normal mammalian cells.

In early studies using Escherichia coli, it was discovered that 3-FG is converted to 3-FG-6-phosphate. microbiologyresearch.org The uptake of 3-FG was not lethal but significantly inhibited the utilization of other carbon sources like lactose, fructose, and glycerol. microbiologyresearch.org This inhibition was attributed to the interference with the synthesis and activity of enzymes required for the metabolism of these alternative sugars. microbiologyresearch.org

In the context of cancer research, studies have explored the impact of glucose analogs on cancer cell lines. For instance, hypoxia has been shown to increase the uptake of fluorodeoxyglucose (FDG) in human melanoma and ovarian carcinoma cell lines. nih.gov This increased uptake is linked to an increase in the expression of the Glut-1 glucose transporter. nih.gov While not directly studying 3-FDG, these findings provide a basis for understanding how glucose analog uptake can be influenced by the tumor microenvironment.

Research on mesothelioma cell lines has investigated the effects of various therapeutic agents. While one study focused on the effects of FG-3019 in combination with pemetrexed, it highlights the methodologies used to assess cell viability, apoptosis, migration, and adhesion in vitro. researchgate.net For example, FG-3019 alone was found to induce apoptosis and inhibit cell adhesion in certain mesothelioma cell lines. researchgate.net

The lymphocytic leukemia cell line has been used to study the inhibitory effects of 3-deoxy-3-fluoro-D-fructose, a related compound, on glucose uptake and metabolism. biosynth.com This compound was shown to inhibit the GLUT1 glucose transporter and induce apoptosis by inhibiting oxidative phosphorylation. biosynth.com

Furthermore, studies on phosphoglucomutase and UDPG-pyrophosphorylase have shown that 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and the corresponding 6-phosphate are competitive inhibitors of these enzymes. researchgate.net This indicates that fluorinated glucose analogs can interfere with key enzymatic steps in glucose metabolism.

In breast cancer cell lines, the phosphoinositide 3-kinase (PI3K) pathway has been shown to regulate glycolysis. nih.gov Inhibition of PI3K, but not other related kinases, led to a decrease in glycolysis at the aldolase (B8822740) step. nih.gov This suggests a direct link between PI3K signaling and the regulation of glycolytic enzymes.

Table 2: Summary of In Vitro Cell Line Studies with this compound and Related Compounds

| Cell Line | Compound Investigated | Key Findings | Reference |

| Escherichia coli | This compound (3FG) | 3FG is converted to 3FG-6-phosphate and inhibits the utilization of other carbon sources. | microbiologyresearch.org |

| HTB 63 melanoma, HTB 77 IP3 ovarian carcinoma | Fluorodeoxyglucose (FDG) | Hypoxia increases FDG uptake, partly due to increased Glut-1 transporter expression. | nih.gov |

| ACC-MESO-4, NCI-H290 (Mesothelioma) | FG-3019 | FG-3019 induced apoptosis and inhibited cell adhesion. | researchgate.net |

| Lymphocytic leukemia | 3-Deoxy-3-fluoro-D-fructose | Inhibits GLUT1, glucose uptake, and oxidative phosphorylation, leading to apoptosis. | biosynth.com |

| Not specified (Enzyme studies) | 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate and 6-phosphate | Competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase. | researchgate.net |

| MCF10A (Mammary epithelial) | PI3K inhibitors | PI3K inhibition blocks the aldolase step of glycolysis in an AKT-independent manner. | nih.gov |

Comparative Analysis with Other Glucose Analogs in Research

Metabolic Pathway Distinctions from 2-Deoxy-2-fluoro-D-glucose ([¹⁸F]FDG)

The most widely recognized glucose analog is 2-deoxy-2-fluoro-D-glucose (FDG), particularly its positron-emitting isotopolog [¹⁸F]FDG, which is a cornerstone of clinical positron emission tomography (PET). snmjournals.orgwikipedia.org The metabolic fates of 3-FDG and FDG diverge significantly after cellular uptake and initial phosphorylation.

Like glucose, FDG is transported into cells and phosphorylated by hexokinase at the C-6 position to form FDG-6-phosphate. researchgate.netahajournals.org However, the absence of the hydroxyl group at the C-2 position prevents further metabolism by phosphoglucose (B3042753) isomerase, effectively trapping the molecule within the cell. wikipedia.orgnih.gov This metabolic trapping is the principle behind its use in imaging glucose utilization. researchgate.net

In contrast, 3-FDG, while also a substrate for hexokinase, follows a more complex metabolic path. Its major metabolic routes are not through glycolysis but rather via direct oxidation and reduction. nih.gov In vivo studies have shown that 3-FDG is metabolized to several compounds, including:

3-deoxy-3-fluoro-D-sorbitol (3-FS) : Formed through the action of aldose reductase. nih.gov

3-deoxy-3-fluoro-D-fructose (3-FF) : Produced from 3-FS by sorbitol dehydrogenase. nih.gov

3-deoxy-3-fluoro-D-gluconic acid : A product of glucose dehydrogenase activity. nih.gov

This diversion into the polyol pathway and direct oxidation pathways means that 3-FDG is not metabolically trapped in the same manner as FDG. nih.gov This makes 3-FDG a useful probe for monitoring the activity of enzymes like aldose reductase and glucose dehydrogenase in vivo. nih.gov

Comparison of Transport Kinetics and Phosphorylation Rates with Related Analogs

The utility of a glucose analog is heavily dependent on its kinetics of transport and phosphorylation. 3-FDG exhibits distinct characteristics when compared to glucose and other analogs like 2-FDG.

Research in isolated rat hearts has provided a direct comparison of these rates. wisc.edu While the transport and phosphorylation rates for 2-FDG were found to be identical to those of glucose, 3-FDG showed a transport rate that was half that of glucose and a phosphorylation rate that was only one-tenth that of glucose. wisc.edu This indicates that 3-FDG is well-transported but poorly phosphorylated. snmjournals.org Furthermore, the dephosphorylation rate of 3-FDG-6-phosphate was found to be twice that of 2-FDG-6-phosphate, meaning it is released more readily after phosphorylation. wisc.edu

In studies using rat brain synaptosomes, the transport of 3-FDG was shown to be a saturable process with a Michaelis constant (Km) of 0.62 mM and a maximum velocity (Vmax) of 2.8 nmol/mg protein/min. nih.gov After the initial transport, further uptake is limited by its slow phosphorylation rate. nih.gov

| Analog | Transport Rate (Relative to Glucose) | Phosphorylation Rate (Relative to Glucose) | Dephosphorylation Rate (Relative to 2-FDG) |

|---|---|---|---|

| 2-Deoxy-2-fluoro-D-glucose (2-FDG) | Identical | Identical | 1x |

| 3-Deoxy-3-fluoro-D-glucose (3-FDG) | 0.5x | 0.1x | 2x |

Differential Effects on Glycolytic and Other Metabolic Enzyme Systems

Fluorinated carbohydrates like 3-FDG can serve as selective inhibitors for various enzymes. mdpi.com The phosphorylated metabolites of 3-FDG have been shown to interact with key enzymes in glucose metabolism. Specifically, 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and this compound 6-phosphate are competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase. rsc.orgresearchgate.net Additionally, this compound 6-phosphate is a poor substrate for glucose-6-phosphate dehydrogenase. researchgate.net

In bacterial systems, such as Salmonella typhimurium and Escherichia coli, 3-FDG has been used to study the phosphoenolpyruvate:glycose phosphotransferase system (PTS), a key bacterial carbohydrate transport system. asm.org Mutants resistant to 3-FDG were found to be deficient in components of the PTS. asm.org

Comparison with 3-O-methyl-D-glucose as a Non-Metabolized Analog

3-O-methyl-D-glucose (3-OMG) is a widely used glucose analog that is transported into cells by glucose transporters but is not significantly phosphorylated by hexokinase. snmjournals.orgnih.govopenmedscience.com This makes it a valuable tool for specifically studying glucose transport, separate from subsequent metabolic steps. nih.gov

Both 3-FDG and 3-OMG are used to probe glucose transport, but they differ in their metabolic handling. While 3-OMG is considered essentially non-metabolized, 3-FDG undergoes slow but definite phosphorylation and subsequent metabolism. snmjournals.orgnih.gov This formation of metabolic products from 3-FDG can complicate its use as a pure marker for transport when compared to 3-OMG. snmjournals.org

In terms of transport inhibition, a study in isolated perfused rat hearts found that 3-FDG competitively inhibited glucose uptake with an inhibition constant (Ki) of 12.8 mM, whereas 3-OMG had a Ki of 6.1 mM, indicating 3-OMG was a more potent inhibitor in that specific model. nih.govresearchgate.net

| Property | This compound (3-FDG) | 3-O-methyl-D-glucose (3-OMG) |

|---|---|---|

| Transport via GLUTs | Yes snmjournals.orgwisc.edu | Yes snmjournals.orgnih.gov |

| Phosphorylation | Poor substrate, but is phosphorylated snmjournals.orgwisc.edu | Not significantly phosphorylated nih.govopenmedscience.com |

| Primary Research Use | Probe for transport and specific enzyme pathways (e.g., polyol) nih.govwisc.edu | Specific probe for glucose transport nih.gov |

| Inhibition Constant (Ki) vs. Glucose (Rat Heart) | 12.8 mM nih.gov | 6.1 mM nih.gov |

Consideration of Other Fluorinated Hexoses and Their Research Utility

The strategic replacement of hydroxyl groups with fluorine atoms has generated a diverse library of fluorinated hexoses, each with specific research applications. mdpi.commdpi.com The presence of the ¹⁹F atom is particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy studies of protein-carbohydrate interactions. mdpi.com

Beyond 3-FDG and the widely used 2-FDG, other fluorinated hexoses serve distinct purposes:

2-Deoxy-2,2-difluoro-D-glucose : Has shown preferential binding to yeast hexokinase. mdpi.com

6-Deoxy-6-fluoro-D-glucose : Appears to be transported but is not a substrate for hexokinase, making it another potential tool for transport studies. snmjournals.org

6-Deoxy-6-fluoro-D-galactose : Has been used to investigate the biosynthesis of galactoproteins. mdpi.com

Polyfluorinated carbohydrates : Monosaccharides with multiple fluorine substitutions are gaining interest for their unique physical properties and potential as mechanism-based inhibitors. nih.govresearchgate.netacs.org

The specific position of the fluorine atom dictates the analog's interaction with transporters and enzymes, allowing researchers to dissect specific steps in metabolic and signaling pathways. mdpi.com This targeted approach makes fluorinated hexoses powerful chemical probes in biochemistry and cell biology. mdpi.com

Toxicological Considerations and Fluoride Release in Research Contexts

Mechanisms of Fluoride (B91410) Release and Its Implications

The metabolism of 3-deoxy-3-fluoro-D-glucose (3-FG) can lead to the release of fluoride ions, a process that has been observed in various biological systems. This defluorination is not a spontaneous chemical event but rather a consequence of the enzymatic processing of 3-FG or its subsequent metabolites. Research has established that during the metabolism of 3-FG, fluoride ion is released. nih.gov

In studies using human erythrocytes, incubation with this compound resulted in a measurable release of the fluoride anion (F-). nih.gov Similarly, research on the locust Locusta migratoria demonstrated that the metabolism of 3-FG is accompanied by significant defluorination. The process is believed to occur when 3-FG is metabolized through the glycolytic pathway to the level of triose phosphates. nih.gov The instability of a fluorinated intermediate at this stage likely leads to the elimination of the fluorine atom as a fluoride ion.

This release of fluoride is a critical aspect of the compound's biological action, as the free fluoride ion can be toxic and inhibit various cellular processes. The implication in a research context is that the observed biological effects of 3-FG may be attributable not only to the fluorinated sugar analog itself or its phosphorylated forms but also to the released fluoride.

Irreversible Biological Effects of this compound and Its Metabolites

The administration of this compound has been shown to cause irreversible inhibitory effects on cellular metabolism. A primary target of this irreversible action is the glycolytic pathway. nih.gov In research conducted on the locust Locusta migratoria, the metabolism of 3-FG was found to irreversibly inhibit glycolysis, while the hexose (B10828440) monophosphate pathway and the tricarboxylic acid cycle were not affected. nih.gov This specific and irreversible inhibition points to a targeted disruption within the sequence of glycolytic enzymes.

Further evidence of irreversible effects comes from studies on human erythrocytes. After being treated with this compound, the cells lost their ability to transport glucose, an effect linked to the release of fluoride ions. nih.gov The toxic effects are considered irreversible and are postulated to be a direct consequence of the compound's metabolism. The formation of fluorinated sugar phosphates, such as 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and the corresponding 6-phosphate, has been documented, and these metabolites act as competitive inhibitors of enzymes like phosphoglucomutase. nih.govresearchgate.net However, the most severe, irreversible consequences are believed to stem from events further down the metabolic pathway.

Table 1: Enzymes Affected by this compound and its Metabolites

| Enzyme | Metabolite | Observed Effect | Reference |

|---|---|---|---|

| Phosphoglucomutase | 3-deoxy-3-fluoro-α-D-glucose 1-phosphate, this compound 6-phosphate | Competitive inhibition | researchgate.net |

| UDPG-pyrophosphorylase | 3-deoxy-3-fluoro-α-D-glucose 1-phosphate, this compound 6-phosphate | Competitive inhibition | researchgate.net |

| Triosephosphate Isomerase | Metabolite of 3-FG (unspecified) | Postulated alkylation and irreversible inhibition | |

| Trehalase | Metabolite of 3-FG (unspecified) | Possible alkylation |

Postulated Enzyme Alkylation by Metabolites

The mechanism underlying the irreversible toxicity of this compound is postulated to involve the alkylation of key metabolic enzymes by one of its metabolites. According to research on locusts, 3-FG is metabolized through glycolysis at least as far as the triose phosphate (B84403) stage. nih.gov It is hypothesized that a metabolite generated at this point becomes unstable, leading to the release of a fluoride ion.

This elimination of fluoride is thought to occur concurrently with the formation of a highly reactive electrophilic species, which then acts as an alkylating agent. The primary target for this alkylation is proposed to be triosephosphate isomerase, a crucial enzyme in glycolysis. The alkylation would lead to the irreversible inactivation of the enzyme, thereby halting the glycolytic pathway and causing a buildup of upstream metabolites. This specific mode of action, involving fluoride release from a metabolite followed by enzyme alkylation, is considered the basis for the irreversible toxic effects observed. Additionally, the possible alkylation of the enzyme trehalase has also been implicated as a contributing factor to the compound's toxicity in insects, leading to the accumulation of fluorotrehalose.

Future Directions and Emerging Research Avenues for 3 Deoxy 3 Fluoro D Glucose

Development of Novel Radiolabeling and Derivatization Strategies

The evolution of molecular imaging and biochemical probes relies heavily on innovative radiolabeling and derivatization techniques. For 3-deoxy-3-fluoro-D-glucose (3-FDG), future research is geared towards creating more efficient and versatile labeled compounds. While 18F-labeled 3-FDG is established for Positron Emission Tomography (PET), there is a drive to develop alternative radiolabeling strategies. google.comnih.govosti.gov This includes the exploration of other positron-emitting isotopes or single-photon emission computed tomography (SPECT) isotopes to offer flexibility in imaging protocols and availability. brieflands.com For instance, the development of technetium-99m (99mTc) labeled deoxyglucose derivatives highlights the ongoing search for SPECT tracers that can mimic the biodistribution of FDG. brieflands.com

Derivatization of 3-FDG is another critical research avenue. taylorfrancis.com This involves chemically modifying the 3-FDG molecule to enhance its properties, such as targeting specific cellular processes or improving its stability. For example, creating derivatives with altered lipophilicity could influence their transport across cell membranes and tissue distribution. researchgate.net The synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose is an example of creating a derivative that can serve as a precursor for various applications. taylorfrancis.com

Future strategies may also focus on "bioorthogonal" chemistry. rsc.org This involves designing derivatives with functional groups that are non-reactive within biological systems but can be specifically targeted by an external probe, allowing for highly selective imaging or therapeutic interventions. rsc.org

Exploration of Expanded Enzymatic and Biological Applications

The utility of 3-FDG as a biochemical probe stems from its interaction with various enzymes and transport systems. mdpi.comfrontiersin.org Future research aims to broaden our understanding of these interactions and discover new applications. 3-FDG is known to be a substrate for aldose reductase and can be metabolized to 3-deoxy-3-fluoro-D-sorbitol. nih.gov It has also been shown to interact with yeast hexokinase. scispace.com

Investigations into the effects of 3-FDG on a wider range of enzymes are warranted. For instance, its influence on different hexokinase isoenzymes found in various tissues could reveal selective inhibitory properties, which may have therapeutic implications. mdpi.comscispace.com The synthesis of this compound 1- and 6-phosphates and their characterization as competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase opens the door to studying their impact on glycogen (B147801) metabolism and nucleotide sugar pathways. rsc.orgresearchgate.net

Furthermore, the biological applications of 3-FDG are being extended beyond metabolic studies. Its use as a tool to study the "glucose effect" in microorganisms like Escherichia coli and Salmonella typhimurium, where it inhibits the utilization of other carbon sources, provides a model for understanding fundamental metabolic regulation. microbiologyresearch.orgasm.org

Integration into Advanced In Vivo Metabolic Imaging Modalities